2,2-Dimethylvaleramide

Description

Contextualization within Branched Amide Chemistry

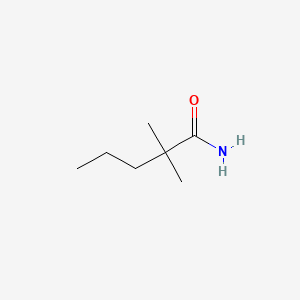

Amides are organic compounds characterized by a carbonyl group bonded to a nitrogen atom. solubilityofthings.com They can be classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the nitrogen. masterorganicchemistry.comamazonaws.com 2,2-Dimethylvaleramide, with its two methyl groups on the alpha-carbon (the carbon adjacent to the carbonyl group), is a prime example of a branched-chain amide. This branching significantly influences the compound's physical and chemical properties.

The steric hindrance introduced by the gem-dimethyl group at the α-position can impact the reactivity of the carbonyl group and the acidity of the N-H bonds. masterorganicchemistry.com Generally, amides are considered relatively unreactive compared to other carbonyl compounds like ketones and esters due to resonance stabilization. researchgate.netnih.govnih.gov However, the specific structural arrangement of branched amides can lead to unique reactivity patterns and applications. Research in branched amide chemistry often focuses on understanding how these structural variations affect molecular interactions, stability, and synthetic accessibility. solubilityofthings.com

Overview of Valeramide Derivatives in Chemical Research

Valeramide, also known as pentanamide (B147674), and its derivatives are a subject of interest in organic and medicinal chemistry. ontosight.aihmdb.ca These compounds are derived from valeric acid (pentanoic acid) and have been explored for various potential applications. ontosight.ai For instance, some valeramide derivatives have been investigated for their biological activities. ontosight.aiontosight.ai

| Property | This compound | Valeramide (Pentanamide) |

| Molar Mass | 129.21 g/mol | 101.15 g/mol hmdb.ca |

| Chemical Formula | C7H15NO | C5H11NO hmdb.ca |

| Structure | Branched-chain amide | Straight-chain amide |

Contemporary Research Challenges and Opportunities for this compound

The study of amides, including this compound, presents both challenges and opportunities for the scientific community. A significant challenge in amide synthesis is achieving high efficiency and selectivity while minimizing environmental impact. numberanalytics.com Traditional methods for amide bond formation can require harsh reaction conditions. numberanalytics.com

However, recent advancements are opening new avenues for research. The development of novel catalytic systems, including both metal-based and enzymatic catalysts, offers the potential for milder and more efficient amide synthesis. pulsus.comnumberanalytics.comnumberanalytics.com These modern techniques could be applied to the synthesis of sterically hindered amides like this compound, which can be challenging to produce using conventional methods.

Furthermore, the unique structural features of this compound, conferred by its gem-dimethyl group, present opportunities for its use as a building block in the synthesis of more complex molecules. The steric bulk can be exploited to direct the stereochemistry of subsequent reactions or to enhance the stability of the final product. The selective activation of the relatively inert amide bond is a rapidly developing area of research, with new strategies emerging that could enable novel transformations of amides into other valuable functional groups. researchgate.netnih.govnih.gov Exploring these advanced synthetic methodologies in the context of this compound could lead to the discovery of new chemical entities with unique properties and potential applications. tandfonline.comnih.gov

| Research Area | Challenge | Opportunity |

| Synthesis | Steric hindrance can lead to low yields and require harsh conditions. numberanalytics.com | Development of novel catalytic methods for efficient synthesis under mild conditions. numberanalytics.comnumberanalytics.com |

| Reactivity | The amide bond is generally unreactive. researchgate.netnih.govnih.gov | Exploring selective amide activation to create new functional groups. researchgate.netnih.govnih.gov |

| Application | Limited data on specific applications. | Use as a unique building block for complex molecules due to its steric profile. |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMRYARHYKNFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157056 | |

| Record name | Valeramide, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13146-36-6 | |

| Record name | 2,2-Dimethylpentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13146-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeramide, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valeramide, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylvaleramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Dimethylvaleramide and Its Analogues

Direct Amidation Strategies for 2,2-Dimethylvaleramide Core Synthesis

Direct amidation involves the formation of an amide bond from a carboxylic acid and an amine with the removal of a water molecule. This approach is highly atom-economical and aligns with the principles of green chemistry. mdpi.com

The most straightforward approach to synthesizing this compound is the direct thermal condensation of 2,2-dimethylvaleric acid with ammonia or an appropriate amine. However, this reaction is challenging due to the formation of a thermally stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com To drive the equilibrium towards the amide product, high temperatures (typically above 160 °C) are required to facilitate the dehydration of this salt. mdpi.com

Several techniques can be employed to improve the efficiency of this direct condensation:

Azeotropic Water Removal: The reaction can be performed in a high-boiling solvent like toluene or xylene using a Dean-Stark apparatus. This setup continuously removes water as it is formed, thereby shifting the reaction equilibrium towards the product. For instance, the reaction of Boc-Phe-OH with benzylamine in refluxing toluene using a Dean-Stark trap yields the corresponding amide. mdpi.com

Dehydrating Agents: The use of molecular sieves can facilitate the removal of water at lower temperatures, although this method is less practical for large-scale synthesis. mdpi.com

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and rapid heating. mdpi.comnih.gov Solvent-free microwave-assisted preparations are considered practical and easy to handle for certain substrates. mdpi.com

Table 1: Comparison of Direct Condensation Methods for Amide Synthesis

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thermal Condensation | >160 °C, neat or high-boiling solvent | Simple, no reagents needed | High energy consumption, potential for side reactions, not suitable for sensitive substrates mdpi.com |

| Azeotropic Distillation | Refluxing toluene/xylene with Dean-Stark | Efficient water removal, drives equilibrium | Requires high temperatures, solvent waste |

| Molecular Sieves | Lower temperatures possible | Milder conditions | Stoichiometric waste, not ideal for large scale mdpi.com |

| Microwave Irradiation | Solvent-free or in a high-boiling solvent | Rapid heating, shorter reaction times nih.gov | Requires specialized equipment |

To circumvent the harsh conditions required for the direct condensation of 2,2-dimethylvaleric acid, it can be converted into more reactive derivatives. This is a traditional and highly effective strategy for amide synthesis. youtube.comkhanacademy.org The increased reactivity stems from the introduction of a better leaving group than the hydroxide (B78521) ion of the carboxylic acid.

Acyl Chlorides: 2,2-Dimethylvaleryl chloride, readily prepared from the parent carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is highly reactive towards nucleophilic attack by ammonia or amines. The reaction is typically rapid and proceeds at low temperatures. A base, such as pyridine or a tertiary amine, is often added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine reactant, rendering it non-nucleophilic. youtube.com

Acid Anhydrides: 2,2-Dimethylvaleric anhydride (B1165640) can also be used as an activated precursor. The reaction with an amine yields the desired amide and a molecule of 2,2-dimethylvaleric acid as a byproduct. While generally less reactive than acyl chlorides, anhydrides are effective acylating agents and offer milder reaction conditions compared to direct thermal condensation. youtube.com

The general order of reactivity for these derivatives is: Acyl Chloride > Acid Anhydride > Carboxylic Acid.

Catalytic Approaches in this compound Synthesis

Catalytic direct amidation is a highly desirable green alternative to traditional methods that use stoichiometric activating agents, as the only byproduct is water. catalyticamidation.info

Organocatalysts, which are metal-free small organic molecules, have emerged as powerful tools for promoting amide bond formation under mild conditions.

Boron-Based Catalysts: Boronic acids, particularly ortho-substituted arylboronic acids like 5-methoxy-2-iodophenylboronic acid (MIBA) or (2-(thiophen-2-ylmethyl)phenyl)boronic acid, are highly effective catalysts for direct amidation. organic-chemistry.org These catalysts are thought to activate the carboxylic acid by forming an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine. organic-chemistry.org Mechanistic studies suggest that the activation may involve the concerted action of two boron atoms through bridged B-X-B intermediates. catalyticamidation.info

Other Organocatalysts: A variety of other organocatalytic systems have been developed. For example, triphenylphosphine oxide has been shown to catalyze the amidation of even hindered carboxylic acids. organic-chemistry.org Systems based on the cleavage and regeneration of weak heteroatom-heteroatom bonds (S-N or Se-Se) have also been reported, where an electrophilic phosphonium salt is generated in the catalytic cycle to activate the carboxylic acid. mdpi.com

Table 2: Selected Organocatalysts for Direct Amidation

| Catalyst Class | Example Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Boronic Acids | 5-methoxy-2-iodophenylboronic acid (MIBA) | Ambient temperature, molecular sieves | Kinetically very active, forms an acylborate intermediate. organic-chemistry.org |

| Phosphine Oxides | Triphenylphosphine oxide | <10 minutes, heat | Effective for hindered substrates and weak nucleophiles. organic-chemistry.org |

| S-N/Se-Se Based | Diphenyl diselenide with N-methyl-2-mercaptopyridine N-oxide | Mild conditions | Involves formation of an electrophilic phosphonium salt. mdpi.com |

| Triazines | Trichlorotriazine (TCT) with N-formylpyrrolidine (FPyr) | Catalytic amounts of TCT | TCT is typically a stoichiometric reagent; FPyr allows for catalytic use. mdpi.com |

A wide range of transition metals have been shown to catalyze the direct amidation of carboxylic acids or their derivatives. These methods often offer high efficiency and broad substrate scope.

Group IV Metals (Ti, Zr, Hf): Complexes of titanium, zirconium, and hafnium are effective Lewis acid catalysts for direct amidation. rsc.org For example, ZrCl₄ and HfCl₄ can catalyze the reaction in refluxing toluene, while certain polyoxometalate (POM) complexes of Zr and Hf allow for milder conditions (70 °C) and catalyst recycling. mdpi.com Titanium tetrafluoride (TiF₄) has also been reported as an efficient catalyst. rsc.org

Iron and Manganese Catalysts: Inexpensive and abundant metals like iron and manganese are attractive for sustainable catalysis. FeCl₃ has been used as a low-cost Lewis acid catalyst in solvent-free conditions. mdpi.com Manganese pincer complexes have been developed for the amidation of esters, proceeding through an acid-base mechanism rather than oxidative addition-reductive elimination. mdpi.comacs.org

Palladium-Mediated Amidation: While many transition metal-catalyzed amidations involve carboxylic acids, palladium catalysis has been notably applied to the cross-coupling of esters with amines. Pioneering work has shown that Palladium-N-heterocyclic carbene (Pd-NHC) complexes can catalyze the reaction between phenyl esters and anilines to form aryl amides. mdpi.com These reactions typically require high temperatures (e.g., 110 °C) and a base. This approach offers a different reactivity pathway for amide synthesis that may not be achievable by other means. mdpi.com

Table 3: Selected Transition Metal Catalysts for Amidation

| Metal Catalyst | Precursor Type | Typical Conditions | Scope/Notes |

|---|---|---|---|

| ZrCl₄ / HfCl₄ | Carboxylic Acid | Refluxing toluene | Effective for direct amidation. nih.gov |

| FeCl₃ | Carboxylic Acid | 80 °C, solvent-free | Low-cost and readily available Lewis acid catalyst. mdpi.com |

| Mn(I)-pincer complex | Ester | Toluene, 110 °C | Broad scope including primary and secondary amines. mdpi.comacs.org |

| Pd-NHC complexes | Ester | Toluene, 40-110 °C | Primarily for aryl amides from phenyl esters and anilines. mdpi.com |

| Ni(cod)₂ / IPr | Ester | Toluene, 140 °C | Broad functional group tolerance for methyl esters and various amines. mdpi.com |

Novel Reagent Development for Efficient this compound Production

The synthesis of this compound is challenging due to the steric hindrance imposed by the two methyl groups adjacent to the carbonyl carbon (a quaternary center). This arrangement significantly slows the rate of nucleophilic attack by an amine on an activated carboxylic acid derivative. Consequently, standard coupling reagents often provide low yields or fail completely chimia.chnih.gov. To address this, several novel and powerful reagents have been developed.

Propylphosphonic Anhydride (T3P®) has emerged as an exceptionally effective reagent for forming amide bonds in sterically demanding contexts researchgate.netcore.ac.ukribbitt.com. T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This intermediate is highly reactive, and the reaction proceeds under mild conditions. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, simplifying product isolation ribbitt.com. T3P® has been shown to be effective for coupling sterically hindered amino acids and is a reagent of choice when other methods fail rsc.orglookchem.com.

Boronic Acid and Borate Catalysts offer a different approach, enabling the direct amidation of carboxylic acids and amines via a catalytic cycle that removes water. While early boronic acid catalysts were not suitable for hindered substrates, newer, more elaborate borate esters have shown high reactivity with challenging acid/amine pairs mdpi.comresearchgate.net. These catalysts are thought to function by forming a bicyclic acyloxyborate intermediate that is highly activated toward nucleophilic attack by the amine mdpi.com. Boric acid itself has also been used as an inexpensive and green catalyst for preparing hindered N,N-disubstituted amides semanticscholar.orgorgsyn.org.

Acyl Fluorides represent another strategy to overcome steric hindrance. Acyl fluorides are more reactive than the corresponding carboxylic acids but less so than acyl chlorides, striking a balance of reactivity and stability. The small size of the fluorine atom minimizes steric repulsion in the transition state of the coupling reaction rsc.org. Reagents that can generate acyl fluorides in situ under mild conditions have been successfully applied to challenging amide couplings that were low-yielding with standard methods rsc.org.

Table 2: Comparison of Reagents for Hindered Amide Synthesis This is an interactive table. Click on the headers to sort.

| Reagent | Reagent Type | Key Advantage | Byproducts |

|---|---|---|---|

| T3P® | Coupling Reagent | High reactivity, easy workup | Water-soluble phosphonic acids |

| Borate Esters | Catalyst | Catalytic, direct amidation (removes water) | Water |

| BTFFH | Fluorinating Agent | Forms reactive acyl fluoride, minimizes steric hindrance | Amide-based byproducts |

| Ynamides | Coupling Reagent | Racemization-free for chiral substrates | Neutral urea-like byproduct |

Green Chemistry Principles in this compound Synthesis

The increasing focus on sustainable manufacturing has driven the adoption of green chemistry principles in amide synthesis. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Traditional amide synthesis often relies on polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM), which have significant health and environmental concerns. A key goal of green chemistry is to replace these with safer alternatives or eliminate solvents entirely.

Solvent-free, or neat, reaction conditions are an ideal approach. One method involves the simple trituration (grinding) of a carboxylic acid, an amine source like urea, and a catalyst such as boric acid, followed by direct heating. This method is rapid, efficient, and avoids the need for any solvent, thus eliminating waste from solvent use and purification mdpi.comrsc.orgacs.org.

Where a solvent is necessary, a range of greener alternatives have been evaluated and found effective for amide coupling reactions. These include biomass-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as solvents with better environmental profiles like dimethyl carbonate (DMC) and ethyl acetate (EtOAc) nih.govsemanticscholar.orgresearchgate.net. Even water has been explored as a reaction medium for certain sustainable amidation protocols lookchem.com.

Table 3: Evaluation of Green Solvents for Amide Synthesis This is an interactive table. Click on the headers to sort.

| Solvent | Classification | Boiling Point (°C) | Key Green Attribute |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | 80 | Derived from renewable sources |

| Cyclopentyl methyl ether (CPME) | Ether | 106 | High boiling point, low peroxide formation |

| Dimethyl carbonate (DMC) | Carbonate | 90 | Low toxicity, biodegradable |

| Ethyl acetate (EtOAc) | Ester | 77 | Low toxicity, readily available |

Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. Traditional amide synthesis using stoichiometric coupling reagents (like carbodiimides) often has poor atom economy, as large portions of the reagents become waste byproducts rsc.org.

Catalytic direct amidation is a superior strategy from an atom economy perspective. In this reaction, a carboxylic acid and an amine are combined directly in the presence of a catalyst, with water as the only byproduct. This approach achieves a near-perfect atom economy. Various catalysts have been developed for this purpose, including those based on boron mdpi.comresearchgate.net, iron nih.gov, and ruthenium researchgate.net.

Enzymatic catalysis offers another highly sustainable route. Lipases, for example, can catalyze the formation of amide bonds under mild, anhydrous conditions, often in green solvents. These biocatalysts are highly efficient, specific, and operate without the need for hazardous reagents, generating minimal waste researchgate.net. The use of such catalysts aligns perfectly with the principles of green chemistry, providing an eco-friendly and practical route for large-scale amide production researchgate.net.

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethylvaleramide

Hydrolytic Stability and Decomposition Pathways

Amides are known for their relative stability, requiring forceful conditions like heating with strong acids or bases to undergo hydrolysis. masterorganicchemistry.comchemguide.co.uk This stability is due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org The steric bulk introduced by the two methyl groups at the alpha-position in 2,2-dimethylvaleramide is expected to further enhance this stability by shielding the carbonyl group from nucleophilic attack.

Acid-Catalyzed Hydrolysis Mechanisms of Branched Amides

The acid-catalyzed hydrolysis of amides typically proceeds through an A-2 mechanism. ucalgary.caresearchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.comucalgary.cayoutube.com This is followed by a series of proton transfers and the eventual elimination of the amine, which is protonated under the acidic conditions to form an ammonium (B1175870) ion. masterorganicchemistry.comyoutube.com

Base-Mediated Transformations and Stability Profiles

Under basic conditions, the hydrolysis of amides is also a challenging reaction because the hydroxide (B78521) ion must attack a relatively unreactive carbonyl group, and the resulting leaving group would be a strongly basic amide anion. chemistrysteps.comlibretexts.org The reaction, therefore, requires high temperatures and a high concentration of base. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the amide anion, which then rapidly deprotonates the newly formed carboxylic acid, driving the reaction to completion. libretexts.orgyoutube.com

The steric hindrance in this compound makes it exceptionally resistant to base-mediated hydrolysis. acs.org Studies on similarly hindered amides have shown that they are remarkably stable under alkaline conditions. acs.orgarkat-usa.org In some cases, with extremely hindered aromatic amides, alkaline hydrolysis can even lead to the formation of nitriles instead of the expected carboxylic acid. acs.org While nitrile formation from this compound is less likely due to its aliphatic nature, its hydrolytic stability in basic media is expected to be very high.

Carbonyl Group Reactivity in this compound

The reactivity of the carbonyl group in this compound is dominated by the steric hindrance imposed by the adjacent quaternary center.

Reduction Reactions to Amines or Alcohols

Amides are typically reduced to amines by powerful reducing agents like lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.comucalgary.ca Unlike the reduction of esters, which yields primary alcohols, the reduction of amides proceeds via a different pathway where the carbonyl oxygen is ultimately eliminated. chemistrysteps.com The reaction begins with the addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then coordinates with the aluminum species, making the oxygen a good leaving group. Elimination of the oxygen and a second hydride addition to the resulting iminium ion yields the amine. ucalgary.cachemistrysteps.com

For this compound, reduction with LiAlH₄ would be expected to produce 2,2-dimethylpentylamine.

Table 1: Predicted Products of this compound Reduction

| Starting Material | Reagent | Predicted Product |

|---|---|---|

| This compound | LiAlH₄ / Ether, then H₂O work-up | 2,2-Dimethylpentylamine |

Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not capable of reducing amides. ucalgary.ca The partial reduction of highly substituted tertiary amides to aldehydes can sometimes be achieved with LiAlH₄ under specific conditions, but for a primary amide like this compound, complete reduction to the amine is the most probable outcome. acs.org

Nucleophilic Additions and Substitutions at the Carbonyl Center

Nucleophilic addition to the carbonyl carbon of amides is generally difficult due to the low electrophilicity of the carbonyl and the poor leaving group ability of the amide anion. libretexts.orgrsc.org The significant steric hindrance in this compound further exacerbates this, making nucleophilic attack highly unfavorable.

Reactions with strong nucleophiles like Grignard reagents or organolithium compounds are challenging. While these reagents readily add to aldehydes and ketones, their reaction with amides is much slower. With unhindered amides, it is sometimes possible to achieve addition, but with a sterically congested substrate like this compound, the reaction is likely to be extremely slow or may not proceed at all. If a reaction were to occur, it would likely require harsh conditions and could lead to a mixture of products or deprotonation at the nitrogen.

Reactivity of the Dimethyl-Substituted Alkyl Chain

The alkyl portion of this compound, specifically the neopentyl-like group (2,2-dimethylpropyl), is generally unreactive under standard organic reaction conditions. The C-H and C-C bonds are strong and non-polar.

Substitution reactions on the neopentyl group are notoriously difficult. Both Sₙ1 and Sₙ2 reactions at the carbon bearing the leaving group are disfavored. Sₙ2 reactions are slow due to the extreme steric hindrance preventing backside attack. youtube.com Sₙ1 reactions are also slow because they would form a highly unstable primary carbocation, although rearrangement to a more stable tertiary carbocation can occur if a reaction is forced under high heat. youtube.com

In the context of this compound, the alkyl chain is not expected to participate in reactions unless subjected to highly energetic conditions, such as those involving free radicals. For instance, radical halogenation could potentially occur, but it would likely be unselective and require harsh conditions. Under typical laboratory conditions for amide transformations, the dimethyl-substituted alkyl chain can be considered inert.

Electrophilic Substitution Reactions on the Pentanamide (B147674) Backbone

Electrophilic substitution reactions on the aliphatic backbone of this compound are generally challenging due to the electron-rich nature of alkanes, which are typically unreactive towards electrophiles. Unlike aromatic systems that readily undergo electrophilic substitution, the C-H bonds of the pentanamide backbone are strong and non-polar. libretexts.orgmasterorganicchemistry.com However, under specific conditions, such as in superacidic media or via radical-mediated pathways that generate a carbocation, substitution can be induced.

The presence of the electron-withdrawing amide group deactivates the α-position to some extent, making electrophilic attack at this position less favorable. Conversely, the β, γ, and δ positions along the pentyl chain exhibit reactivity more akin to that of a typical alkane. Reactions would likely proceed through a carbocationic intermediate, the stability of which would follow the usual order (tertiary > secondary > primary). Given the structure of this compound, any potential electrophilic substitution would likely favor positions that can form the most stable carbocation intermediate, though such reactions are not common for this class of compounds under standard laboratory conditions.

Radical Reactions and Functionalization

Radical reactions offer a more viable pathway for the functionalization of the aliphatic backbone of this compound. The abstraction of a hydrogen atom by a radical initiator can generate a carbon-centered radical, which can then undergo further reaction. The stability of the resulting radical intermediate is a key factor in determining the regioselectivity of such reactions.

In the case of this compound, the potential radical intermediates are:

Primary radicals at the δ-carbon.

Secondary radicals at the β- and γ-carbons.

A tertiary radical could theoretically be formed at the α-position, but this is less likely due to steric hindrance and the electronic effect of the adjacent carbonyl group.

Studies on analogous acyclic and cyclic systems, such as 2,4-dimethyloxetanyl radicals, have shown that radical reactions can lead to ring-opening and fragmentation. semanticscholar.orgnih.govresearchgate.net For this compound, a radical at the γ-position could potentially lead to intramolecular hydrogen transfer or cyclization reactions, although such pathways have not been explicitly documented for this compound. The major products from radical reactions on similar molecules often involve β-scission, leading to smaller, unsaturated fragments. semanticscholar.orgnih.gov

| Radical Position | Expected Stability | Potential Reaction Pathways |

| α-carbon | Less favored | Steric hindrance disfavors formation. |

| β-carbon | Secondary | Abstraction possible, leading to functionalization. |

| γ-carbon | Secondary | Potential for intramolecular reactions. |

| δ-carbon | Primary | Less favored than secondary radical formation. |

N-Substituent Reactivity and Derivatization

The amide nitrogen of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.

The amide nitrogen of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles. However, amides are generally weaker nucleophiles than amines.

Alkylation: The N-alkylation of amides typically requires strong bases to deprotonate the amide first, generating a more nucleophilic amidate anion. libretexts.org This anion can then react with an alkyl halide in an SN2 fashion. libretexts.org The choice of base and solvent is crucial to avoid side reactions, such as O-alkylation. Studies on similar N-substituted acetamides have shown that alkylation can occur with various alkylating agents, though conversions and selectivity can vary. researchgate.net

Acylation: N-acylation of this compound would lead to the formation of an imide derivative. This reaction is typically carried out using an acylating agent such as an acid chloride or anhydride (B1165640) under basic conditions. Tandem homologation-acylation reactions have been developed for related β-dicarbonyl compounds, demonstrating that various acylating agents can be effectively employed. nih.gov

| Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Strong base | N-Alkyl-2,2-dimethylvaleramide |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-2,2-dimethylvaleramide (Imide) |

The synthesis of amides often proceeds from amine precursors. The nitrosation of these amine precursors is a well-studied reaction, particularly in the context of forming N-nitrosamines. The mechanism of nitrosation is highly pH-dependent. ccsnorway.com Under acidic conditions (optimal pH around 3.4), nitrous acid (HONO), formed from a nitrite (B80452) source, can be protonated and subsequently lose water to form the nitrosonium ion (NO⁺), a potent electrophile. ccsnorway.com

Primary amines, the precursors to primary amides like this compound, react with nitrosating agents to form unstable primary nitrosamines. These intermediates readily decompose via deamination. ccsnorway.com Secondary amines, on the other hand, form stable N-nitrosamines. Therefore, the conditions under which the amine precursor to this compound is handled and reacted are critical to prevent the formation of potentially hazardous nitrosated byproducts. Computational and experimental studies have confirmed that nitrosamine (B1359907) formation can occur even in the absence of direct NO₂, with species like NO, O₂, and SO₂ potentially contributing to the formation of nitrosating agents. researchgate.net

Complex Formation and Supramolecular Interactions Involving this compound

The amide functional group in this compound can participate in both coordination chemistry and non-covalent supramolecular interactions.

Complex Formation: The carbonyl oxygen of the amide group is a Lewis base and can coordinate to metal centers. While no specific metal complexes of this compound are prominently featured in the literature, analogous compounds like 2,4-dimethylbenzoic acid have been shown to form complexes with lanthanide ions. nih.gov In these complexes, the carboxylate group acts as a ligand, binding to the metal center. nih.gov By analogy, the carbonyl oxygen of this compound could coordinate to various metal ions, potentially acting as a monodentate or bridging ligand.

Supramolecular Interactions: The amide group is a classic motif for forming hydrogen bonds. The N-H protons can act as hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. These interactions can lead to the formation of self-assembled structures, such as dimers or extended chains, in the solid state or in non-polar solvents. Furthermore, amides can participate in donor-acceptor and electrostatic interactions, which are fundamental to the formation of more complex ternary supramolecular systems. nih.gov These interactions are crucial in fields like molecular recognition and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dimethylvaleramide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. The analysis of 2,2-Dimethylvaleramide involves a suite of one- and two-dimensional NMR experiments to map its proton and carbon frameworks.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound (CH₃CH₂CH₂C(CH₃)₂CONH₂), five distinct proton signals are expected. Due to the presence of the amide group (-CONH₂), the two diastereotopic amine protons may appear as two separate broad signals or a single broad signal, depending on the solvent and temperature, because of restricted rotation around the C-N bond and exchange with trace amounts of water.

The expected signals are: a triplet for the terminal methyl group (C5-H₃), a singlet for the two equivalent gem-dimethyl groups (C2-CH₃), a multiplet for the C4-H₂ methylene (B1212753) group, and another multiplet for the C3-H₂ methylene group adjacent to the quaternary carbon. The amide protons (NH₂) typically appear as a broad singlet further downfield.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~1.10 | Singlet (s) | 6H |

| -CH₂-CH₃ | ~0.85 | Triplet (t) | 3H |

| -CH₂-C(CH₃)₂ | ~1.55 | Triplet (t) | 2H |

| -CH₂-CH₂-CH₃ | ~1.30 | Sextet | 2H |

| -CONH₂ | ~5.5 - 7.5 | Broad Singlet (br s) | 2H |

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, quaternary, carbonyl). For this compound, seven distinct carbon signals are anticipated in the proton-decoupled spectrum. The carbonyl carbon of the amide group is expected to be the most downfield signal. The quaternary carbon (C2) will also have a characteristic chemical shift.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~180 |

| -C (CH₃)₂ | ~40 |

| -C H₂-C(CH₃)₂ | ~45 |

| -C H₂-CH₂-CH₃ | ~17 |

| -CH₂-C H₃ | ~14 |

| -C(C H₃)₂ | ~25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the protons of the C4-methylene group and the C5-methyl group. It would also show a correlation between the C4- and C3-methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. youtube.com An HSQC spectrum would definitively link each proton signal (except the amide protons) to its corresponding carbon signal in the ¹³C spectrum, for instance, connecting the singlet at ~1.10 ppm to the carbon signal at ~25 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu HMBC is particularly valuable for identifying quaternary carbons and carbonyl groups that have no directly attached protons. Key expected correlations for this compound would include:

The protons of the gem-dimethyl groups (~1.10 ppm) showing a cross-peak to the quaternary carbon (C2, ~40 ppm) and the carbonyl carbon (C1, ~180 ppm).

The protons of the C3-methylene group (~1.55 ppm) showing correlations to the quaternary carbon (C2) and the C4 and C5 carbons.

Solid-State NMR for Polymorphic Forms (if applicable)

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) gives information on the structure of molecules in the solid phase. This technique is particularly powerful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct ssNMR spectra due to variations in molecular conformation and intermolecular packing.

Currently, there is no specific literature available confirming the existence of polymorphic forms of this compound. However, should different crystalline forms be identified, ssNMR would be the primary technique to characterize the distinct conformational and packing arrangements in each solid form.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of a molecule. It is an excellent method for identifying specific functional groups present in a compound.

Infrared (IR) Spectroscopic Analysis of Characteristic Amide Bands (Amide I, II, III)

The IR spectrum of this compound is characterized by the presence of specific absorption bands that are indicative of its primary amide functional group. The most significant of these are the Amide I, Amide II, and Amide III bands. ias.ac.in

Amide I Band : This band, appearing in the 1680-1630 cm⁻¹ region, is primarily due to the C=O stretching vibration. It is one of the most intense and reliable absorptions for identifying the amide carbonyl group. For this compound, this band is expected around 1650 cm⁻¹.

Amide II Band : Found between 1640 and 1550 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III Band : This is a more complex vibrational mode, appearing in the 1400-1200 cm⁻¹ range, and arises from a mixture of C-N stretching and N-H bending.

In addition to the characteristic amide bands, the spectrum will also display strong C-H stretching vibrations from the alkyl portions of the molecule just below 3000 cm⁻¹ and N-H stretching bands from the -NH₂ group, which typically appear as two sharp peaks in the 3400-3200 cm⁻¹ region for a primary amide in a non-hydrogen-bonding solvent.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Band | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | - | ~3350 and ~3180 |

| C-H Stretch (Alkyl) | - | 2960-2870 |

| C=O Stretch | Amide I | ~1650 |

| N-H Bend | Amide II | ~1600 |

| C-N Stretch / N-H Bend | Amide III | ~1400 |

Raman Spectroscopy for Molecular Structure and Conformational Insights

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, which are highly sensitive to its structure and conformation. For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of its functional groups and carbon skeleton.

The amide I band, primarily associated with the C=O stretching vibration, is one of the most informative regions in the Raman spectrum of amides. researchgate.net Its position can provide insights into the local environment and hydrogen bonding interactions of the carbonyl group. In tertiary amides like this compound, this band is typically found in the region of 1630-1660 cm⁻¹. The precise frequency can be influenced by the steric hindrance imposed by the gem-dimethyl group at the α-position.

The amide III band, which arises from a complex mixture of C-N stretching and N-H bending vibrations, is also a key diagnostic feature. bio-structure.com In tertiary amides, the contribution from N-H bending is absent. This region of the spectrum can be used to study the conformation around the C-N bond.

Furthermore, Raman spectroscopy can be employed to investigate the conformational isomerism of the molecule. The rotation around the various single bonds in this compound can lead to different stable conformers in solution. These conformational changes can result in shifts in the positions and intensities of the Raman bands, allowing for the characterization of the conformational ensemble. nih.govcase.edu For instance, studies on related secondary amides have shown that changes in temperature can induce the appearance of new Amide I bands, indicating different hydrogen-bonding environments and conformations. arxiv.org

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Amide I) | 1630 - 1660 |

| C-N Stretch (Amide III) | ~1300 |

| CH₃ Symmetric/Asymmetric Stretches | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The molecular formula for this compound is C₇H₁₅NO.

Using the precise masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the theoretical exact mass of the [M+H]⁺ ion of this compound can be calculated. This experimental value can then be compared to the calculated value to confirm the elemental formula. The calculated monoisotopic mass of C₇H₁₅NO is 129.115364102 Da. nih.govnih.gov

Table 2: HRMS Data for this compound (C₇H₁₅NO)

| Ion | Calculated Exact Mass (Da) |

|---|---|

| [M]⁺ | 129.11536 |

| [M+H]⁺ | 130.12319 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the fragmentation pathways of the parent ion.

For this compound, a common fragmentation pathway for amides is α-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group. jove.com Another significant fragmentation process is the McLafferty rearrangement, which is characteristic of compounds containing a carbonyl group and a γ-hydrogen. jove.comlibretexts.org However, due to the quaternary carbon at the α-position in this compound, the McLafferty rearrangement involving the acyl chain is not possible.

A primary fragmentation pathway for tertiary amides involves the cleavage of the N-CO bond, leading to the formation of an acylium ion and a neutral amine fragment. nih.govrsc.org In the case of this compound, this would result in an acylium ion with an m/z corresponding to the 2,2-dimethylvaleryl group.

Table 3: Potential MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 130 ([M+H]⁺) | α-cleavage | 57 | C₄H₉NO |

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. americanlaboratory.com It is highly effective for analyzing complex mixtures and assessing the purity of a compound. mdpi.comnih.gov

In the context of this compound, a GC-MS analysis would begin with the injection of the sample into the gas chromatograph, where it is vaporized and separated from any impurities based on its volatility and interaction with the stationary phase of the GC column. google.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a mass spectrum for each component. nih.gov

The retention time of this compound in the GC column is a characteristic property that can be used for its identification when compared to a standard. The mass spectrum obtained provides further confirmation of its identity and can be used to identify any co-eluting impurities. The integration of the peak area in the chromatogram allows for the quantification of this compound and the assessment of its purity. atlantis-press.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. Saturated amides, such as this compound, typically exhibit weak absorption bands in the UV region corresponding to n→π* transitions. ucalgary.ca

The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. libretexts.org This transition is characteristically of low intensity (molar absorptivity < 100 L mol⁻¹ cm⁻¹) and for simple amides, appears around 215-220 nm. ucalgary.caacs.org The presence of alkyl groups, such as in this compound, is expected to cause a slight blue shift (a shift to shorter wavelengths) compared to unsubstituted amides.

Another possible electronic transition is the π→π* transition, which is of much higher energy and intensity and typically occurs at shorter wavelengths, often below 200 nm for simple amides. nih.gov These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org

Table 4: Expected UV-Vis Absorption for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n→π* | ~215 | < 100 L mol⁻¹ cm⁻¹ |

X-ray Crystallography for Precise Solid-State Structure Determination

For a successful X-ray crystallographic analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

The steric hindrance caused by the gem-dimethyl group at the α-position is expected to significantly influence the solid-state conformation of the molecule. mdpi.comacs.org X-ray crystallography can precisely determine the torsional angles around the various bonds and reveal any intermolecular interactions, such as hydrogen bonding (if present in a co-crystal) or van der Waals forces, that stabilize the crystal lattice. Studies on similarly hindered tertiary amides have provided valuable insights into their solid-state structures. researchgate.netnih.gov

Table 5: Compound Names Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry of 2,2 Dimethylvaleramide

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory is the foundation for understanding the chemical behavior of 2,2-dimethylvaleramide at a molecular level. By solving approximations of the Schrödinger equation, these methods can predict a wide range of properties.

Density Functional Theory (DFT) has become a powerful and widely used method for calculating the molecular structures and energies of molecules. psu.eduimperial.ac.ukIt is a first-principle quantum mechanical method that includes electron correlation effects. psu.eduThe core concept of DFT is that the energy of a multi-electron system can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. dhu.edu.cnchemrxiv.orgDFT calculations have been successfully applied to determine the molecular structures of related amides, such as N-methyl formamide (B127407) (NMF), N,N-dimethyl formamide (DMF), and N,N-dimethyl acetamide (B32628) (DMA), showing excellent agreement with experimental data. psu.eduresearchgate.net For a molecule like this compound, DFT would be employed to perform a geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculates the ground state electronic energy, which is crucial for assessing the molecule's stability and reactivity. nih.gov A study on N,N-dimethylacetamide (DMA) and water utilized DFT to optimize the geometry and investigate intermolecular interactions. orientjchem.orgSimilarly, for this compound, DFT calculations would provide the optimized structure and help understand its interactions.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for Amides This table presents representative data for analogous amide compounds, as specific experimental or calculated values for this compound are not readily available in the cited literature. The data is based on calculations for N-methyl formamide (NMF) and N,N-dimethyl acetamide (DMA). psu.edu

| Parameter | N-methyl formamide (BLYP/DZVP) | N,N-dimethyl acetamide (BLYP/DZVP) |

|---|---|---|

| C=O Bond Length (Å) | 1.239 | 1.246 |

| C–N Bond Length (Å) | 1.378 | 1.391 |

| N–C(Me) Bond Length (Å) | 1.469 | 1.474 (avg) |

Data sourced from a study on related amide structures. psu.edu

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on physical constants and the atomic numbers of the atoms involved. wikipedia.orgThese methods solve the electronic Schrödinger equation without using empirical parameters. wikipedia.orgHartree-Fock (HF): The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. mpg.dewikipedia.orgWhile it provides a reasonable starting point, it neglects electron correlation, which can be a significant factor. mpg.deHF is often used for initial geometry optimizations and as a base for more advanced methods. reddit.comMøller-Plesset Perturbation Theory (MP2): To account for electron correlation, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a popular choice. wikipedia.orgIt improves upon the HF results by adding a correction term for electron correlation. acs.orgMP2 calculations are more computationally demanding than HF, scaling with the fourth power of the number of basis functions, but generally provide more accurate energies and geometries. wikipedia.orgStudies on protein folding have shown that MP2 calculations can be crucial for understanding the role of electron correlation. nih.govCoupled Cluster (CCSD(T)): For even higher accuracy, coupled-cluster methods are considered the "gold standard" in quantum chemistry. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is capable of yielding highly accurate results, often comparable to experimental values. imperial.ac.ukHowever, its computational cost is very high, scaling with the seventh power of the number of basis functions, which limits its application to smaller molecules. imperial.ac.ukwikipedia.org For this compound, a typical workflow might involve an initial geometry optimization using HF or DFT, followed by a more accurate single-point energy calculation using MP2 or CCSD(T) to obtain a highly reliable energy value for the optimized structure.

The accuracy of quantum chemical calculations is highly dependent on the choice of both the theoretical method (like a specific DFT functional) and the basis set. researchgate.netnumberanalytics.com A basis set is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.comLarger basis sets provide more flexibility to describe the distribution of electrons, leading to more accurate results but at a higher computational cost. Common families of basis sets include:

Pople-type basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used for organic molecules. The numbers indicate how many Gaussian functions are used to describe core and valence atomic orbitals. Symbols in parentheses denote the addition of polarization ((d,p)) and diffuse (+) functions, which are important for describing non-covalent interactions and anions, respectively. numberanalytics.comreddit.comSome studies suggest that certain Pople basis sets, when fully complemented with polarization functions, can provide accuracy comparable to more expensive sets for thermochemical calculations. chemrxiv.org* Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions. researchgate.net* Ahlrichs-type basis sets (e.g., def2-TZVP): These are also known for their efficiency and accuracy. chemrxiv.org The functional is a key component of DFT that approximates the exchange-correlation energy. Different functionals can yield different results. They are often categorized into a "Jacob's Ladder" of increasing complexity and accuracy:

Local Density Approximation (LDA): The simplest functional, which treats the electron density as a uniform electron gas. uni-paderborn.de* Generalized Gradient Approximation (GGA): These functionals (e.g., BLYP, PBE) also consider the gradient of the electron density, offering improved accuracy. psu.eduuni-paderborn.de* Hybrid Functionals: These functionals (e.g., B3LYP, PBE0) mix a portion of exact Hartree-Fock exchange with a GGA functional, often providing a good balance of accuracy and cost for a wide range of chemical systems. acs.orgresearchgate.netresearchgate.net Benchmark studies on various organic molecules have shown that hybrid functionals like B3LYP, combined with a triple-zeta basis set like aug-cc-pVTZ, often provide a reliable compromise between computational cost and accuracy. researchgate.netFor this compound, a systematic study would involve testing several combinations of functionals and basis sets to ensure the calculated properties are not an artifact of a particular choice and to find the most efficient level of theory that provides the desired accuracy.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the alkyl chain and the rotation around the amide bond in this compound give rise to multiple possible three-dimensional structures, or conformers.

Conformational isomerism in this compound arises primarily from rotation around single bonds. The most significant of these is the rotation around the C-N amide bond, which has a partial double-bond character due to resonance. This restricted rotation leads to a substantial energy barrier, typically in the range of 15-20 kcal/mol for amides. libretexts.orgThis barrier can be influenced by steric hindrance from bulky substituents. acs.orgnih.gov Another key area of flexibility is the valeryl side chain. Rotations around the C-C single bonds in the propyl group attached to the quaternary carbon will lead to various staggered and eclipsed conformations. The relative energies of these conformers are determined by steric interactions, such as gauche and eclipsing strain. For example, in the analogous 2,2-dimethylpropane, different staggered and eclipsed conformations have distinct energy levels. indiana.eduA full conformational analysis of this compound would involve systematically rotating key dihedral angles and calculating the energy at each step to map out the potential energy surface. This would identify the global minimum energy conformer (the most stable structure) as well as other local minima and the transition states that connect them.

Table 2: Representative Rotational Energy Barriers in Amides This table provides illustrative data for rotational barriers in related amide systems.

| Amide System | Bond of Rotation | Calculated Barrier (kcal/mol) | Method/Solvent |

| Dimethylformamide | C-N | ~21 | Experimental in neutral solution libretexts.org |

| ortho-Chloro-substituted Benzamide | N–C(O) | up to 6.7 | Computational acs.org |

| ortho-Chloro-substituted Benzamide | C–C(O) | up to 19.2 | Computational acs.org |

| Peptidyl-prolyl fragments | C-N (amide) | ~9 kJ/mol lower for syn/exo vs anti/endo | Computational in aqueous medium rsc.org |

Data sourced from studies on various amide systems. libretexts.orgacs.orgrsc.org

The conformation of a molecule can be significantly influenced by its solvent environment. nih.govComputational models can account for these effects in two main ways:

Implicit Solvation Models: These models, also known as continuum models (e.g., PCM, SMD, GBSA), treat the solvent as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. wikipedia.orgnih.govwikipedia.orgThis approach significantly reduces computational cost. acs.orgThe solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the polarized medium are calculated. These models are effective at capturing the general electrostatic effects of the solvent on the solute's conformation and relative energies of different conformers. nih.govacs.orgExplicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation, surrounding the solute molecule. nih.govThis method can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, which are difficult to capture with implicit models. nih.govHowever, the computational cost is much higher due to the increased number of atoms and the need to sample many different solvent configurations. wikipedia.orgHybrid models, which combine a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent, offer a compromise between accuracy and computational expense. wikipedia.org For this compound, the choice between implicit and explicit models would depend on the specific question being addressed. An implicit model might be sufficient to understand how the conformational equilibrium shifts in a non-polar versus a polar solvent. acs.orgAn explicit model would be necessary to investigate the specific hydrogen bonding patterns between the amide group and protic solvent molecules like water. Studies have shown that the preferred conformations of molecules can be significantly different when calculated in the gas phase, with an implicit solvent model, or with an explicit solvent model. nih.gov

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models are instrumental in predicting the spectroscopic signatures of molecules like this compound. By solving approximations of the Schrödinger equation, it is possible to calculate the energy levels of a molecule and, consequently, how it will interact with electromagnetic radiation. These predictions are vital for interpreting experimental spectra and identifying molecular structures. numberanalytics.com

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the various ways in which the atoms of a molecule can oscillate relative to one another. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the frequencies of these vibrations. cardiff.ac.uk For this compound, these calculations involve first optimizing the molecular geometry to find its lowest energy conformation. Following this, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. ias.ac.in

The results yield a set of normal modes, each with a specific vibrational frequency. These frequencies correspond to absorption bands in an IR spectrum or scattered light in a Raman spectrum. mdpi.com The intensity of these bands can also be calculated, providing a complete theoretical spectrum that can be compared with experimental data for validation. researchgate.net For instance, the characteristic C=O stretch of the amide group and the various C-H and C-N stretches and bends can be precisely assigned. ias.ac.inpitt.edu

Illustrative Data Table for Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) | Assignment |

| 1 | 3450 | 55.3 | 15.2 | N-H Stretch |

| 2 | 2980 | 45.1 | 60.5 | Asymmetric CH₃ Stretch |

| 3 | 2890 | 38.7 | 55.8 | Symmetric CH₃ Stretch |

| 4 | 1685 | 210.5 | 40.1 | C=O Stretch (Amide I) |

| 5 | 1550 | 80.2 | 25.6 | N-H Bend / C-N Stretch (Amide II) |

| 6 | 1460 | 25.9 | 30.7 | CH₂ Scissoring |

| 7 | 1260 | 95.4 | 18.9 | C-N Stretch |

Note: This data is illustrative and represents typical values obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory). Actual values would depend on the specific computational method and basis set used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). nih.gov The prediction of chemical shifts for this compound involves calculating the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C) within the molecule's optimized geometry. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly employed for this purpose. mdpi.com

The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). These predictions can help assign peaks in an experimental spectrum, resolve ambiguities in complex structures, and study conformational dynamics. idc-online.comschrodinger.com Similarly, coupling constants, which describe the interaction between neighboring nuclear spins, can be computed to provide further structural detail. nih.gov

Illustrative Data Table for Predicted ¹³C and ¹H NMR Chemical Shifts of this compound

| Atom | Atom Number | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| C1 | Carbonyl Carbon | 178.5 | - | - |

| C2 | Quaternary Carbon | 45.2 | - | - |

| C3 | Methylene (B1212753) Carbon | 40.1 | H3a, H3b | 1.45 |

| C4 | Methylene Carbon | 25.8 | H4a, H4b | 1.30 |

| C5 | Methyl Carbon | 14.2 | H5a, H5b, H5c | 0.90 |

| C6, C7 | gem-Dimethyl Carbons | 28.3 | H6 (6H) | 1.15 |

| N | Amide Nitrogen | - | H-N (2H) | 6.8 (broad) |

Note: This data is illustrative. Chemical shifts are referenced to TMS and would be calculated using a specific DFT functional and basis set, often including a solvent model.

Reactivity Analysis Using Computational Descriptors

Computational descriptors derived from quantum chemical calculations provide a quantitative framework for understanding and predicting the chemical reactivity of this compound. These descriptors help identify which parts of the molecule are most likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity analysis, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com For this compound, the HOMO represents the region of highest electron density, indicating the most probable site for electrophilic attack (the molecule acting as a nucleophile). youtube.com Conversely, the LUMO represents the most electron-deficient region, indicating the most probable site for nucleophilic attack (the molecule acting as an electrophile). youtube.com

By visualizing the HOMO and LUMO, one can predict reaction pathways. For example, the HOMO of an amide is often localized on the oxygen and nitrogen atoms, suggesting these sites are nucleophilic. The LUMO is typically centered on the carbonyl carbon, identifying it as the primary electrophilic site. nih.govrsc.org The energy gap between the HOMO and LUMO also serves as an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. rsc.org

Illustrative FMO Data for this compound

| Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -6.5 | Oxygen (p-orbital), Nitrogen (p-orbital) | Nucleophilic sites (protonation, alkylation) |

| LUMO | +1.8 | Carbonyl Carbon (π* orbital) | Electrophilic site (nucleophilic addition) |

| HOMO-LUMO Gap | 8.3 eV | - | Indicator of kinetic stability |

Note: This data is illustrative and would be derived from a quantum chemical calculation.

To refine the prediction of reactive sites, Fukui functions and Molecular Electrostatic Potential (MEP) maps are employed. Fukui functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites with greater precision. nih.govscm.com

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. avogadro.cclibretexts.org For this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are often found around the carbonyl oxygen. researchgate.netscispace.commdpi.com Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. numberanalytics.comscispace.com This visual tool is highly effective for predicting non-covalent interactions, such as hydrogen bonding, and identifying the most reactive parts of the molecule. scispace.commdpi.com

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. wikipedia.orgyoutube.com It postulates that reactants pass through a high-energy intermediate state, known as the transition state (TS), on their way to becoming products. libretexts.org The rate of the reaction is determined by the concentration of these transition state complexes and the frequency at which they convert to products. youtube.com

For a reaction involving this compound, such as its hydrolysis, computational chemists can model the entire reaction pathway. This involves locating the geometry of the transition state structure on the potential energy surface. utexas.edu The energy difference between the reactants and the transition state gives the activation energy (ΔG‡). youtube.com Using the Eyring equation, this activation energy can be used to calculate an absolute reaction rate constant (k). libretexts.org This allows for the theoretical prediction of how fast a reaction will proceed under given conditions, a crucial aspect for understanding reaction mechanisms. utexas.eduquantumatk.com

The core equation of TST is: k = (k_B * T / h) * e^(-ΔG‡ / RT) Where:

k is the rate constant

k_B is the Boltzmann constant

T is the absolute temperature

h is Planck's constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation wikipedia.orglibretexts.org

By calculating ΔG‡ for competing reaction pathways, one can predict which reaction will be faster and therefore which product will be favored. utexas.edu

Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions are fundamental to the chemical and physical properties of this compound in condensed phases. These non-covalent forces dictate its solubility, aggregation behavior, and interactions with biological systems. The primary forces at play include hydrogen bonding and van der Waals interactions.

The amide functional group in this compound is a key player in forming hydrogen bonds. The carbonyl oxygen (C=O) acts as a potent hydrogen bond acceptor, while the N-H protons of the amide group serve as hydrogen bond donors.

In aqueous solutions, the interaction with water molecules is of paramount importance. Computational studies on similar tertiary amides, such as N,N-dimethylacetamide, reveal that the carbonyl oxygen readily forms hydrogen bonds with the hydrogen atoms of water molecules. mdpi.com This interaction is a primary driver of the solubility of amides in water. The strength of these hydrogen bonds can be significant. For instance, theoretical and experimental studies on various tertiary amides interacting with a proton donor (thioacetamide) in a non-polar solvent (CCl4) have quantified the enthalpy of formation for a 1:1 hydrogen-bonded complex. These values provide an estimate of the hydrogen-bonding ability of the amide group. researchgate.net

The presence of the bulky 2,2-dimethylpropyl group in this compound is expected to introduce steric hindrance around the carbonyl group, which could modulate the strength and geometry of these hydrogen bonds compared to less hindered amides. Theoretical studies on a series of tertiary amides have suggested that repulsion between alkyl substituents at the carbonyl carbon and the nitrogen can influence the hydrogen-bonding ability. researchgate.net

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), hydrogen bonding interactions with this compound would primarily involve the N-H protons of the amide acting as donors to the sulfoxide oxygen of DMSO. In non-polar solvents, the dominant interactions would be weaker van der Waals forces.

A comparative look at the thermodynamics of hydrogen bond formation for tertiary amides with thioacetamide (B46855) as a proton donor reveals the influence of the alkyl substituents on the stability of the hydrogen-bonded complex.

| Amide | Standard Enthalpy of 1:1 Complex Formation (kJ mol⁻¹) |

| N,N-dimethylacetamide (DMA) | -18.9 |

| N,N-dimethylpropionamide (DMP) | -17.3 |

| N,N-dimethylisobutylamide (DMIB) | -18.5 |

| N,N-diethylacetamide (DEA) | -19.3 |

| N,N-diethylpropionamide (DEP) | -18.3 |

| Data sourced from a study on the hydrogen-bonding abilities of tertiary amides. researchgate.net |

This data illustrates that the structure of the alkyl groups attached to the amide functionality can fine-tune the strength of hydrogen bonds, a principle that would apply to this compound. researchgate.net

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. nih.gov For this compound, NCI analysis would be instrumental in understanding its self-aggregation behavior. In the absence of a solvent or in a non-polar solvent, this compound molecules can form dimers and larger aggregates through intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another.

NCI plots typically represent different types of non-covalent interactions through colored isosurfaces. Generally, blue or green areas indicate attractive interactions like hydrogen bonds and van der Waals forces, while red areas signify repulsive steric clashes. For an amide dimer, a strong attractive interaction (a blue or green disc-like region) would be expected between the N-H and C=O groups, indicative of a hydrogen bond. Weaker van der Waals interactions would be visualized as broader, less intense green surfaces between the aliphatic portions of the molecules.

Molecular Dynamics Simulations for Dynamic Behavior in Solution (if applicable)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules in solution. An MD simulation of this compound would provide detailed information about its solvation structure, conformational dynamics, and the dynamics of its interactions with solvent molecules.

Based on MD simulations of similar amides in aqueous solution, several key features of the dynamic behavior of this compound can be inferred:

Solvation Shell Structure: In an aqueous environment, water molecules would form distinct solvation shells around the this compound molecule. The first solvation shell would be characterized by water molecules hydrogen-bonded to the amide group. The carbonyl oxygen would be a primary site for hydration, with water molecules oriented to donate hydrogen bonds. mdpi.comrsc.org The N-H group would also participate in hydrogen bonding with the oxygen of water molecules. The hydrophobic alkyl chain would be surrounded by a more structured "cage-like" arrangement of water molecules.